molecular formula C17H9ClF3N2O6S2- B15197149 2-chloro-5-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate CAS No. 85222-99-7

2-chloro-5-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate

Cat. No.: B15197149
CAS No.: 85222-99-7
M. Wt: 493.8 g/mol
InChI Key: QGGFUCKTGADFDV-UHFFFAOYSA-L
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Description

2-chloro-5-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate: is a diazonium salt that combines the properties of both 2-chloro-5-(trifluoromethyl)benzenediazonium and naphthalene-1,5-disulfonate. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-chloro-5-(trifluoromethyl)benzenediazonium involves the diazotization of 2-chloro-5-(trifluoromethyl)aniline. This process typically requires the use of sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The reaction is as follows:

2-chloro-5-(trifluoromethyl)aniline+NaNO2+HCl2-chloro-5-(trifluoromethyl)benzenediazonium chloride+NaCl+H2O\text{2-chloro-5-(trifluoromethyl)aniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{2-chloro-5-(trifluoromethyl)benzenediazonium chloride} + \text{NaCl} + \text{H}_2\text{O} 2-chloro-5-(trifluoromethyl)aniline+NaNO2​+HCl→2-chloro-5-(trifluoromethyl)benzenediazonium chloride+NaCl+H2​O

The resulting diazonium salt can then be coupled with naphthalene-1,5-disulfonate under basic conditions to form the final compound.

Industrial Production Methods: Industrial production of diazonium salts often involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to prevent decomposition of the diazonium salt, which can be highly reactive and unstable.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Diazonium salts are well-known for their ability to undergo substitution reactions. For example, they can react with nucleophiles such as water, alcohols, and halides to form phenols, ethers, and halobenzenes, respectively.

    Coupling Reactions: The diazonium group can couple with aromatic compounds to form azo compounds, which are important in dye chemistry.

    Reduction Reactions: Diazonium salts can be reduced to form the corresponding aromatic amines.

Common Reagents and Conditions:

    Substitution: Reagents such as water, alcohols, and halides under acidic or basic conditions.

    Coupling: Aromatic compounds in the presence of a base such as sodium hydroxide.

    Reduction: Reducing agents like sodium sulfite or stannous chloride.

Major Products:

    Substitution: Phenols, ethers, halobenzenes.

    Coupling: Azo compounds.

    Reduction: Aromatic amines.

Scientific Research Applications

Chemistry:

    Synthesis of Azo Compounds: Used in the production of azo dyes, which are widely used in the textile industry.

    Organic Synthesis: Acts as an intermediate in the synthesis of various organic compounds.

Biology and Medicine:

    Bioconjugation: Diazonium salts can be used to modify biomolecules, aiding in the study of biological processes.

    Diagnostic Tools: Utilized in the development of diagnostic assays and sensors.

Industry:

    Dye and Pigment Production: Essential in the manufacture of dyes and pigments for textiles, plastics, and other materials.

    Polymer Chemistry: Used in the modification of polymers to introduce functional groups.

Mechanism of Action

The mechanism of action of 2-chloro-5-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate involves the formation of a diazonium ion, which is highly reactive. This ion can undergo various reactions, such as coupling with aromatic compounds to form azo compounds. The molecular targets and pathways involved depend on the specific reaction and application. For example, in dye chemistry, the diazonium ion couples with an aromatic compound to form a stable azo bond, imparting color to the material.

Comparison with Similar Compounds

  • 2-chloro-5-(trifluoromethyl)benzenediazonium tetrachlorozincate
  • 2-chloro-5-(trifluoromethyl)benzenediazonium chloride
  • 2-chloro-5-(trifluoromethyl)benzenediazonium sulfate

Comparison:

  • Reactivity: The presence of different counterions (e.g., chloride, sulfate, tetrachlorozincate) can affect the stability and reactivity of the diazonium salt.
  • Applications: While all these compounds can be used in azo coupling reactions, their specific applications may vary based on their solubility and stability in different solvents.
  • Uniqueness: The combination with naphthalene-1,5-disulfonate makes the compound particularly useful in applications requiring water solubility and enhanced stability.

Properties

CAS No.

85222-99-7

Molecular Formula

C17H9ClF3N2O6S2-

Molecular Weight

493.8 g/mol

IUPAC Name

2-chloro-5-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate

InChI

InChI=1S/C10H8O6S2.C7H3ClF3N2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;8-5-2-1-4(7(9,10)11)3-6(5)13-12/h1-6H,(H,11,12,13)(H,14,15,16);1-3H/q;+1/p-2

InChI Key

QGGFUCKTGADFDV-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].C1=CC(=C(C=C1C(F)(F)F)[N+]#N)Cl

Origin of Product

United States

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